molecular formula C24H17N3O2S B2936971 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide CAS No. 1021073-82-4

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide

Cat. No.: B2936971
CAS No.: 1021073-82-4
M. Wt: 411.48
InChI Key: BBLYLKJCYJXPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide is a chemical compound offered for research purposes. It features the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold, a structure recognized in medicinal chemistry research for its diverse biological potential. Compounds based on this core have been investigated as potential positron emission tomography (PET) tracers for imaging GluN2A-containing NMDA receptors in the brain . Furthermore, this structural class has been studied in the context of cancer research, with some analogs identified as potent and selective inhibitors of cathepsin V, a lysosomal cysteine peptidase implicated in tumor cell proliferation and the suppression of anti-tumor immune responses . The broader family of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives has also demonstrated a range of other pharmacological activities in scientific studies, including antibacterial and antitubercular effects . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the specific properties and mechanisms of action of this particular compound.

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-15-12-22(28)27-21(14-30-24(27)25-15)17-8-4-9-18(13-17)26-23(29)20-11-5-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLYLKJCYJXPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones or chloroacetic acid . The resulting thiazolo[3,2-a]pyrimidine derivatives are then further functionalized through various chemical reactions to introduce the phenyl and naphthamide groups.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or naphthamide moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is known to mimic purine bases, allowing it to interfere with nucleic acid synthesis and function . This can lead to the inhibition of bacterial and cancer cell growth by disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs such as the thiazolo[3,2-a]pyrimidin core, naphthamide/benzamide substituents, or related heterocyclic systems.

Compounds with Thiazolo[3,2-a]pyrimidin Core

2,3-Difluoro-N-((7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide (28a)

  • Structure : Shares the 7-methyl-5-oxo-thiazolo[3,2-a]pyrimidin core but substitutes the phenyl group with a benzamide-linked difluorophenyl moiety.
  • Synthesis : Prepared via HATU-mediated coupling, yielding 28a in unspecified yield .

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide

  • Structure : Features a 6,7-dimethyl-thiazolo[3,2-a]pyrimidin core and a 2-(4-fluorophenyl)acetamide substituent.
  • Molecular Weight : 407.5 g/mol, higher than the target compound due to additional methyl and fluorophenyl groups .
  • Implications : Additional methyl groups may enhance lipophilicity, while the fluorophenyl group could influence electronic properties.
Compounds with Naphthamide Substituents

2.2.1. N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e)

  • Structure: Replaces the thiazolo[3,2-a]pyrimidin core with a 2-aminothiazol ring but retains the 1-naphthamide group.
  • Physical Properties : Melting point 198–200°C, yield 88% .

2.2.2. N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e)

  • Structure: Substitutes the core with an aminooxazol group.
  • Physical Properties : Lower yield (30%) and melting point (195–197°C) compared to 3e .
  • Implications : The oxazol core’s reduced aromaticity might decrease thermal stability relative to thiazolo-pyrimidin systems.

Structural and Functional Analysis

Core Heterocycle Impact
  • Thiazolo[3,2-a]pyrimidin vs. Aminothiazol/Oxazol: The fused thiazolo-pyrimidin core in the target compound likely enhances planarity and π-stacking capability compared to simpler heterocycles like aminothiazol (3e) or aminooxazol (4e) . Electron-withdrawing effects from the 5-oxo group may polarize the core, influencing reactivity and intermolecular interactions.
Substituent Effects
  • 1-Naphthamide vs. Benzamide: The 1-naphthamide group in the target compound and 3e introduces steric bulk and extended π-conjugation, which may reduce solubility but enhance binding to hydrophobic pockets in biological targets.

Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is significant for its biological activity. The structure can be represented as:

C17H14N4OS\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}\text{S}

This unique structure enhances its interaction with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can alter cellular functions and contribute to its therapeutic effects.

2. Receptor Modulation:
It interacts with various receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

3. DNA Interaction:
The compound may interfere with DNA replication and transcription processes, contributing to antiproliferative effects.

Anticancer Activity

Research indicates that compounds with a thiazolopyrimidine core exhibit significant antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Similar thiazolopyrimidine derivatives have shown promising antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The compound's ability to disrupt bacterial cell wall synthesis is a likely contributor to its efficacy.

Anti-inflammatory Properties

Studies have reported that this compound can reduce inflammation in murine models by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Study Findings
Anticancer Study Demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting potential for cancer therapy.
Antimicrobial Study Showed effective antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibiotic agent.
Anti-inflammatory Research Found to reduce inflammation by inhibiting cytokine production in murine models, highlighting its therapeutic potential in inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.